molecular formula C7H3BrFNO B1530313 2-Bromo-4-fluoro-5-hydroxybenzonitrile CAS No. 1807171-89-6

2-Bromo-4-fluoro-5-hydroxybenzonitrile

Cat. No.: B1530313
CAS No.: 1807171-89-6
M. Wt: 216.01 g/mol
InChI Key: RJWLFZDRDNNFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-5-hydroxybenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₂BrFNO. The molecule features a bromine atom at position 2, a fluorine atom at position 4, and a hydroxyl group at position 5 on the aromatic ring, with a nitrile group at position 1.

Properties

IUPAC Name

2-bromo-4-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLFZDRDNNFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities with 2-bromo-4-fluoro-5-hydroxybenzonitrile but differ in substituent positions or functional groups:

Compound Name Molecular Formula Key Substituents CAS Number Key Differences
2-Bromo-4-fluoro-5-nitrobenzonitrile C₇H₂BrFN₂O₂ -NO₂ at position 5 1379371-66-0 Nitro group replaces hydroxyl
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO -Br at position 5, -OH at position 2 40530-18-5 Substituent positions reversed
4-Bromo-2-fluoro-5-methylbenzonitrile C₈H₅BrFN -CH₃ at position 5 916792-07-9 Methyl replaces hydroxyl
4-Bromo-2-chloro-5-fluorobenzonitrile C₇H₂BrClFN -Cl at position 2 1126779-33-6 Chlorine replaces bromine
Key Observations:
  • Electron-Withdrawing Effects : The nitro group in 2-bromo-4-fluoro-5-nitrobenzonitrile increases electrophilicity compared to the hydroxyl group in the target compound, making it more reactive in nucleophilic aromatic substitution .
  • Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables intermolecular hydrogen bonding (O–H⋯N distances ~2.8 Å), which influences crystallinity and solubility . This property is likely shared with 2-bromo-4-fluoro-5-hydroxybenzonitrile but requires experimental confirmation.
  • Steric and Solubility Effects : Methyl or chloro substituents (as in 4-bromo-2-fluoro-5-methylbenzonitrile and 4-bromo-2-chloro-5-fluorobenzonitrile) alter steric bulk and lipophilicity, impacting bioavailability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-5-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-5-hydroxybenzonitrile

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